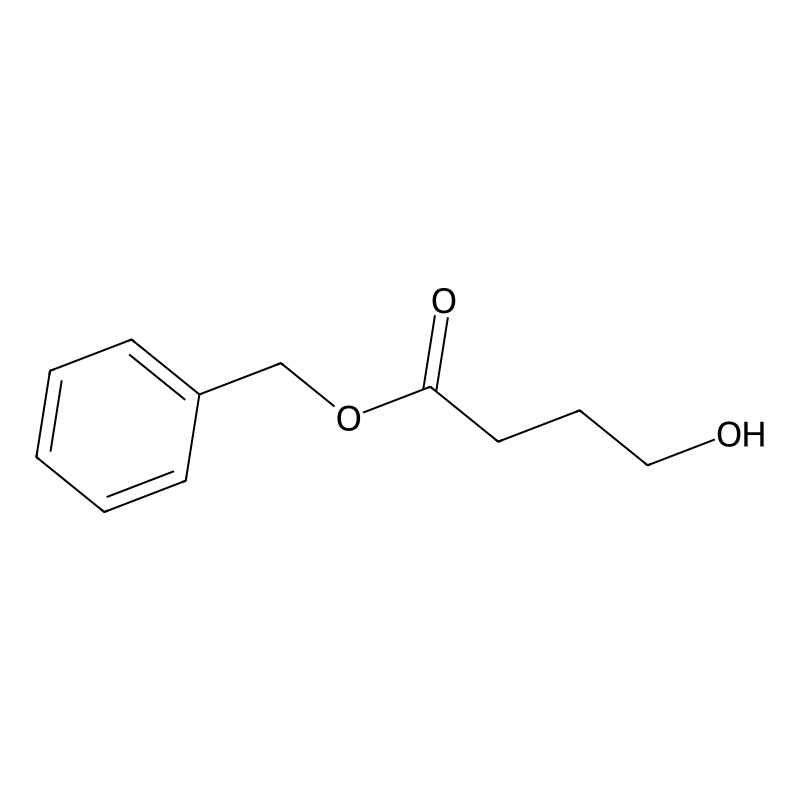

Benzyl 4-hydroxybutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor molecule: BHB acts as a valuable precursor molecule for the synthesis of more complex organic compounds. Its reactive functional groups (benzyl and hydroxyl) allow for various chemical transformations, making it a versatile building block in organic chemistry [].

Pharmaceutical Research:

- Drug discovery and development: BHB's structural similarity to certain natural products and biologically active molecules makes it a potential candidate for drug discovery programs. Researchers can modify the BHB structure to create novel compounds with desired pharmacological properties [].

Material Science:

- Synthesis of polymers: BHB can be employed in the synthesis of specific types of polymers. The hydroxyl group can participate in polymerization reactions, leading to the formation of functionalized polymers with potential applications in various fields.

Other Potential Applications:

BHB's research applications continue to be explored, with potential uses in:

Benzyl 4-hydroxybutanoate is an organic compound with the molecular formula C₁₁H₁₄O₃. It is characterized by a benzyl group attached to a 4-hydroxybutanoate moiety. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a butanoic acid derivative with a hydroxyl group at the fourth carbon and a benzyl ester functionality, which contributes to its chemical reactivity and biological properties .

- Esterification: Reacting with alcohols to form new esters.

- Hydrolysis: Breaking down into benzyl alcohol and 4-hydroxybutanoic acid in the presence of water and an acid or base catalyst.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Reduction: The ester can be reduced to yield an alcohol using reducing agents like lithium aluminum hydride .

Benzyl 4-hydroxybutanoate exhibits various biological activities. It has been studied for its potential role as a precursor in the synthesis of bioactive compounds. Additionally, some studies suggest that it may have antioxidant properties, contributing to its utility in cosmetic formulations and food preservation . Its interaction with biological systems remains an area of active research, particularly concerning its metabolic pathways.

The synthesis of benzyl 4-hydroxybutanoate typically involves the following methods:

- Esterification Reaction:

- Reacting 4-hydroxybutanoic acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.

- Protective Group Strategies:

- Microreactor Technology:

- In industrial settings, flow microreactor systems can be employed for more efficient synthesis, allowing for better control over reaction conditions and scalability.

Benzyl 4-hydroxybutanoate finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs and bioactive compounds.

- Cosmetics: Due to its potential antioxidant properties, it is used in skincare formulations.

- Food Industry: Employed as a flavoring agent or preservative due to its stability and safety profile .

Research on benzyl 4-hydroxybutanoate's interactions focuses on its metabolic pathways and enzymatic transformations. Studies indicate that it may interact with enzymes involved in butanoate metabolism, such as 4-hydroxybutyrate dehydrogenase, which catalyzes the conversion of 4-hydroxybutanoate into succinate semialdehyde . Understanding these interactions is crucial for evaluating its safety and efficacy in various applications.

Several compounds share structural similarities with benzyl 4-hydroxybutanoate. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl butanoate | Benzyl ester of butanoic acid | Commonly used as a flavoring agent |

| Benzyl 4-hydroxybenzoate | Benzyl ester of 4-hydroxybenzoic acid | Exhibits antimicrobial properties |

| Ethyl 4-hydroxybutanoate | Ethyl ester of 4-hydroxybutanoic acid | Often used in pharmaceuticals |

| Methyl 4-hydroxybenzoate | Methyl ester of 4-hydroxybenzoic acid | Known for its use as a preservative |

Benzyl 4-hydroxybutanoate is unique due to its specific combination of a hydroxyl group on the butanoate chain and a benzyl group, which enhances its reactivity and potential applications compared to other similar compounds.